Tri-tert-butylphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tritert-butyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYINNETWHZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174071 | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20224-50-4 | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Tri Tert Butylphosphate
Historical Development of Tri-tert-butylphosphate Synthesis
The synthesis of organophosphates, the class of compounds to which this compound belongs, has its roots in the 19th-century explorations of phosphorus chemistry. Early pioneering work was conducted by Jean Louis Lassaigne in the 1820s on phosphoric acid derivatives. However, the first methodical synthesis of trialkyl phosphates is credited to Franz Anton Vögeli in 1848. Vögeli's successful production of triethyl phosphate (B84403) through the reaction of ethanol (B145695) with phosphorus oxychloride laid the foundational methodology for the synthesis of organophosphate esters.
The incorporation of the tert-butyl functional group came later, following progress in hydrocarbon chemistry in the late 19th and early 20th centuries. The development of sterically hindered phosphates like this compound was largely driven by industrial needs in the mid-20th century. There was a growing demand for thermally stable compounds to be used as flame retardants and lubricant additives capable of withstanding high-temperature conditions.
Contemporary Synthetic Routes to this compound
Modern synthetic strategies for this compound primarily involve the phosphorylation of tert-butanol (B103910) or transesterification reactions. These methods are continuously being refined to improve yields, purity, and sustainability.
A prevalent method for synthesizing this compound is the direct phosphorylation of tert-butanol. This is typically achieved by reacting tert-butanol with phosphorus oxychloride (POCl₃). google.com The reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, under anhydrous conditions to neutralize the hydrogen chloride byproduct.
The process involves the slow, controlled addition of phosphorus oxychloride to tert-butanol at reduced temperatures (e.g., 0–5°C) to manage the exothermic nature of the reaction. Following the addition, the mixture is typically stirred at room temperature for several hours to ensure the reaction goes to completion. A patent describes a process where the reaction is carried out under reduced pressure, and the excess alcohol and hydrogen chloride are distilled off. google.com
Another approach involves the use of a Grignard reagent. In this method, tert-butylmagnesium chloride is reacted with phosphorus trichloride (B1173362) (PCl₃). This organometallic route requires specific catalysts and additives, such as a copper(I) bromide dimethyl sulfide (B99878) complex and lithium bromide.
Table 1: Comparison of Reagents for Phosphorylation of tert-Butanol
| Phosphorylating Agent | Base/Catalyst | Key Features |
| Phosphorus Oxychloride (POCl₃) | Pyridine, Triethylamine | Common, requires control of exothermicity. |
| Phosphorus Trichloride (PCl₃) | CuBr·Me₂S, LiBr | Involves a Grignard reagent intermediate. |
Transesterification represents an alternative pathway to this compound. This can involve the reaction of a different phosphate ester with tert-butanol, leading to the exchange of the alkyl or aryl groups. For instance, di-tert-butyl phosphite (B83602) can be synthesized via the transesterification of dimethyl phosphite with tert-butanol, which can subsequently be oxidized to this compound. This reaction often uses a catalyst like calcium hydroxide (B78521) and is conducted at elevated temperatures to drive the reaction by distilling off the lower-boiling alcohol (methanol in this case).
A general method for the synthesis of mixed trialkyl phosphates through transesterification has been described, highlighting the versatility of this approach. nih.gov However, the steric bulk of the tert-butyl group can present challenges. For example, attempts to synthesize tert-butyl phosphates from tris(2,2,2-trifluoroethyl) phosphate using lithium tert-butoxide were unsuccessful due to competing elimination reactions under the basic conditions. nii.ac.jp
Efforts have been made to align the synthesis of trialkylphosphates with the principles of green chemistry. One approach involves the use of microwave irradiation to accelerate the reaction between alcohols and phosphorus oxychloride, which can significantly reduce reaction times from hours to minutes and may be performed solvent-free. orientjchem.org
Another strategy focuses on improving atom economy and reducing waste. A patent for the synthesis of tri-tert-butylphosphonium tetrafluoroborate (B81430), a related compound, describes a process that aims to minimize the excess of Grignard reagent and the generation of waste, which are drawbacks of traditional methods. google.com The use of tris(2,4-di-tert-butylphenyl) phosphate, while a different molecule, is noted to have stricter regulations due to environmental persistence, whereas the degradability of related phosphites aligns better with green chemistry trends.
Derivatization and Functionalization of this compound Analogs
The modification of the alkyl chains in trialkyl phosphates is a key strategy for tuning their physicochemical properties and reactivity. While direct derivatization of the highly stable tert-butyl groups in this compound is challenging, studies on related trialkyl phosphates demonstrate the impact of altering the alkyl substituents.
For example, the degradation of tri-n-butyl phosphate (TBP) to di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP) involves the replacement of one or two n-butyl groups with a proton. chalcogen.ro This process highlights a pathway for modifying the alkyl substitution. Furthermore, the oxidation of TBP and tris(2-chloroethyl) phosphate (TCEP) can lead to cleavage of the C-Cl bond on the alkyl chain in the case of TCEP, demonstrating that reactions can be targeted at the alkyl substituent. nih.gov
Research has also shown that increasing the alkyl chain length in trialkyl phosphates can influence their extraction characteristics in processes like nuclear fuel reprocessing. researchgate.net While a direct correlation between the basicity of the phosphoryl oxygen and the alkyl chain length was not found, the structural modifications significantly impact properties like third-phase formation during solvent extraction. researchgate.net The synthesis of mixed tri(phenyl, p-tert-butylphenyl) phosphates via transesterification also illustrates the deliberate modification of substituents to create compounds with specific properties, in this case for use as flame-resistant liquids. researchgate.net
Incorporation into Polymer Architectures and Composites
The incorporation of organophosphates into polymer architectures is a key strategy for modifying material properties, such as thermal stability and flame retardancy. While extensive research exists for analogues like tri-n-butyl phosphate (TBP), specific studies detailing the integration of this compound into polymer composites are less common. However, the influence of its bulky tert-butyl groups on polymer structure has been noted in related systems.
Research into coordination polymers based on zinc bis(diorganophosphate)s reveals that the steric bulk of the organic substituent on the phosphate ligand plays a critical role in determining the final polymer architecture. mdpi.com Specifically, the presence of bulky tert-butyl groups on diorganophosphate ligands can lead to a distinct mode of polymeric backbone formation where tetrahedrally coordinated metal centers are linked by alternating single and triple diorganophosphate bridges. mdpi.com This contrasts with less bulky alkyl groups, which typically result in different structural arrangements. This finding underscores the significant steric influence the tert-butyl moiety can exert, suggesting that its incorporation into other polymer systems could similarly direct and control the final material structure. The high thermal stability associated with this compound makes it a theoretical candidate for applications as a polymer stabilizer in high-temperature environments.
Preparation of Tri-tert-butylphosphine (B79228) Derivatives and Salts
One industrially viable method involves the reaction of calcium phosphide (B1233454) with tert-butyl bromide, catalyzed by nickel diacetylacetonate in an anhydrous, oxygen-free atmosphere. This approach is noted for its mild reaction conditions and high yields. The process involves heating the reactants in tetrahydrofuran, followed by quenching with water and purification by vacuum distillation to obtain the target tri-tert-butylphosphine.
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Molar Ratio (Calcium Phosphide : tert-Butyl Bromide : Catalyst) | 1 : 8 : 0.01 | 1 : 9 : 0.05 | 1 : 8 : 0.1 |
| Reaction Temperature | 60 °C | 70 °C | 80 °C |
| Reaction Time | 12 hours | 10 hours | 10 hours |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Yield | 92% | 95% | 93% |
Another common and reliable laboratory-scale synthesis produces the stable tri-tert-butylphosphonium tetrafluoroborate salt. This method avoids the handling of the pyrophoric free phosphine (B1218219). It employs the reaction of phosphorus trichloride with an excess of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. The reaction is quenched with aqueous tetrafluoroboric acid, which protonates the phosphine to form the stable phosphonium (B103445) salt. This salt can then be easily isolated and purified. The free tri-tert-butylphosphine ligand can be generated in situ from this salt by reaction with a base.
| Starting Materials | Reagents & Additives | Solvent | Reaction Conditions | Quenching Agent | Yield |
|---|---|---|---|---|---|
| Phosphorus trichloride | tert-Butylmagnesium chloride, Copper(I) bromide dimethyl sulfide complex, Lithium bromide | Hexane, Diethyl ether | Initial addition below 8 °C, then 13 hours at 23 °C under N₂ | Aqueous tetrafluoroboric acid (3 M) | 75% (combined) |
Reactivity, Reaction Mechanisms, and Mechanistic Insights of Tri Tert Butylphosphate
Hydrolytic Stability and Degradation Pathways
Tri-tert-butylphosphate exhibits considerable hydrolytic stability due to the steric protection afforded by the tert-butyl groups. However, under specific conditions such as the presence of acid or base catalysts, it undergoes hydrolysis to yield phosphoric acid and tert-butyl alcohol.
In acidic solutions, the hydrolysis of this compound is understood to proceed through a unimolecular solvolysis (SN1) mechanism. gatech.edu This pathway involves the protonation of one of the ester oxygen atoms, followed by the departure of a stable tert-butyl carbocation. The carbocation is subsequently captured by water to form tert-butyl alcohol. This mechanism is distinct from the bimolecular pathways common for less sterically hindered phosphate (B84403) esters. The discrepancy in reported stability in nitric acid solutions highlights the complexity of its degradation, which can be influenced by both nitrate (B79036) ion concentration and temperature.
Under alkaline conditions, the hydrolysis rate of phosphate esters generally increases due to the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus atom. For this compound, this reaction follows a bimolecular nucleophilic substitution (BAC2) mechanism. nih.gov The hydroxide ion attacks the phosphorus center, leading to the cleavage of a P-O bond and the formation of di-tert-butyl phosphate and tert-butyl alcohol. The reaction proceeds in a stepwise manner, eventually yielding phosphoric acid. Studies on the related tri-n-butyl phosphate (TBP) show that alkaline hydrolysis can exhibit an induction period followed by an autocatalytic reaction, a behavior that may also be relevant to its tert-butyl isomer under certain conditions. researchgate.net
| Condition | Catalyst | Proposed Mechanism | Primary Products | Reference |
|---|---|---|---|---|
| Acidic | H⁺ | Sₙ1 (Unimolecular) | Di-tert-butyl phosphate, tert-Butyl alcohol | gatech.edu |
| Alkaline | OH⁻ | BAC2 (Bimolecular) | Di-tert-butyl phosphate, tert-Butyl alcohol | nih.gov |
The enzymatic degradation of organophosphates is a significant environmental and biological pathway. However, the steric bulk of this compound presents a major challenge for enzymatic activity. Research on a class C acid phosphatase (Aps-t) isolated from a Sphingobium sp. strain, which is capable of degrading organophosphates, demonstrated this limitation. nih.gov While the enzyme showed significant activity towards monobutyl phosphate (MBP), no enzymatic activity was observed for either di-butyl phosphate or this compound. nih.govresearchgate.net This indicates that the active site of this particular phosphatase cannot accommodate the bulky tri-ester for catalysis. The degradation of the related TBP is known to require a sequence of enzymes, including phosphotriesterases, phosphodiesterases, and phosphomonoesterases, to sequentially cleave the ester bonds. nih.gov
Thermal Degradation and Pyrolysis Mechanisms
This compound is noted for its high thermal stability, a property attributed to its sterically hindered structure. Its decomposition temperature is reported to be above 200°C. However, other sources suggest thermal decomposition can begin at approximately 150°C under inert conditions. The primary mechanism of thermal degradation and pyrolysis for this compound, similar to other tertiary alkyl esters, is believed to be an intramolecular elimination reaction (pyrolysis). This process involves the formation of a six-membered cyclic transition state, leading to the elimination of isobutylene (B52900) and the formation of di-tert-butyl phosphoric acid, which can further decompose to metaphosphoric acid residues.
| Decomposition Temperature | Conditions | Major Products | Reference |
|---|---|---|---|
| >200°C | Not specified | Not specified | |
| ~150°C | Inert | Isobutylene, Metaphosphoric acid residues |
Oxidative Degradation Pathways
This compound can be degraded through oxidation. The reaction with oxidizing agents can lead to the formation of phosphoric acid and tert-butyl alcohol. Studies on the analogous compound tri-n-butyl phosphate (TBP) provide insight into potential oxidative pathways. The wet oxidation of TBP using strong oxidants like potassium permanganate (B83412) has been shown to be effective, resulting in stable inorganic residues. iaea.org Furthermore, advanced oxidation processes involving hydroxyl radicals (•OH) attack the alkyl chains of TBP via H-abstraction, leading to intermediates such as butyraldehyde (B50154) and dibutyl phosphate. nih.gov Similar pathways involving the formation of aldehydes and ketones as key intermediates can be expected for the oxidative degradation of this compound. researchgate.net
Transesterification Reactions of this compound
Transesterification is a reaction where the alkyl groups of an ester are exchanged with the alkyl groups of an alcohol. While this compound can participate in such reactions, the significant steric hindrance from the tert-butyl groups slows the reaction rate compared to less bulky phosphites and phosphates. This reaction typically requires a catalyst. For instance, related compounds like tert-butyl phosphate can serve as a catalyst for transesterification reactions. The synthesis of mixed tri(phenyl, p-tert-butylphenyl) phosphates via the transesterification of triphenyl phosphate with p-tert-butylphenol demonstrates the utility of this reaction type for creating sterically hindered phosphate esters without producing acid waste. researchgate.net
Coordination Chemistry and Ligand Properties of this compound
The complexation of metal ions by this compound (TtBP) is a process governed by both kinetic and thermodynamic factors. While specific kinetic data for TtBP is not extensively detailed in the provided results, the thermodynamics of complexation have been a subject of study, particularly in the context of separating metal ions.
The thermodynamic favorability of complex formation is a key determinant in extraction processes. For instance, in the complexation of uranyl ions (UO₂²⁺), the formation of complexes with tributyl phosphate (TBP), a related compound, is thermodynamically more favored in ionic liquids than in molecular solvents like acetonitrile (B52724). acs.org This suggests that the solvent environment plays a crucial role in the stability of the resulting metal complexes. The complex formation with UO₂²⁺ and TBP proceeds in a stepwise manner, forming ML₁ and ML₂ species. acs.org
Studies comparing the complexation behavior of TBP and tri-iso-amyl phosphate (TiAP) with U(VI), Th(IV), and Nd(III) have shown that the coordination geometries are similar for both ligands. researchgate.net Theoretical calculations of complexation energies indicate a preferential extraction of U(VI), followed by Th(IV) over Nd(III), which aligns with experimental solvent extraction results. researchgate.net This highlights the thermodynamic basis for the selectivity observed in these systems. The energy decomposition analysis reveals significant stabilizing orbital interactions for phosphoryl ligands like TBP. researchgate.net
The kinetics of metal ion extraction can be influenced by various factors, including the rate of chemical reactions at the interface and diffusion processes. researchgate.net While detailed kinetic parameters for TtBP are not provided, studies on similar systems using Lewis cell techniques indicate that the extraction process can be controlled by a combination of diffusion and interfacial chemical reactions. researchgate.net
The table below summarizes thermodynamic data for the complexation of uranyl ions with TBP in different solvent media.
| Complex | Solvent | log β₁ | log β₂ |
| UO₂²⁺/TBP | Ionic Liquid | 3.42 ± 0.05 | 6.38 ± 0.08 |
| UO₂²⁺/TBP | Acetonitrile | Lower than in IL | Lower than in IL |
| UO₂²⁺/DHOA | Ionic Liquid | 3.58 ± 0.03 | 6.54 ± 0.10 |
| Data for UO₂²⁺/DHOA is included for comparison. | |||
| IL: 1-butyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide | |||
| DHOA: N,N-di-n-hexyl octanamide | |||
| Source: acs.org |
The chelation of lanthanides and actinides by organophosphorus compounds like this compound is fundamental to their separation in nuclear fuel reprocessing. The steric bulk of the tert-butyl groups in TtBP influences its coordination behavior compared to less hindered analogues like tri-n-butyl phosphate (TBP).
Studies on the complexation of lanthanide nitrates with tri-tert-butylphosphine (B79228) oxide, a compound structurally similar to TtBP, show the formation of complexes with the general formula Ln(NO₃)₃L₂. nih.gov In these complexes, the ligand molecules are positioned on opposite sides of the metal ion. nih.gov
With actinides, particularly uranyl (UO₂²⁺) and plutonyl (Pu(IV)), TBP is a well-established extractant in the PUREX process. acs.org The complexation mechanism involves the formation of neutral complexes such as [UO₂(NO₃)₂(TBP)₂] in molecular solvents. acs.org However, in ionic liquids, cationic complexes of the type [UO₂(H₂O)₃(TBP)₂]²⁺ can be formed. acs.org
Density Functional Theory (DFT) calculations have been employed to understand the selectivity of TBP for Pu(IV) over other fission products like Zr(IV). researchgate.net These calculations have shown that the extraction energy for the Pu(IV) complex is significantly larger than that for the Zr(IV) complex, which is consistent with the observed selectivity in extraction processes. researchgate.net The bonding between the metal and the phosphoryl oxygen of TBP is found to have a considerable ionic character. researchgate.net
The table below presents a comparison of extraction energies for Pu(IV) and Zr(IV) with TBP, as determined by DFT calculations.
| Metal Ion | Complex | Extraction Energy (kcal/mol) |
| Pu(IV) | Pu(NO₃)₄·2TBP | -73.1 |
| Zr(IV) | Zr(NO₃)₄·2TBP | -57.6 |
| Source: researchgate.net |
This compound and its less sterically hindered analogue, tri-n-butyl phosphate (TBP), are crucial as solvent extractant ligands, particularly in the nuclear industry for the reprocessing of spent nuclear fuel. The primary application is in the PUREX (Plutonium and Uranium Recovery by Extraction) process, where TBP is used to selectively extract uranium and plutonium from dissolved spent fuel. acs.orgrsc.org
The efficiency of extraction is dependent on several factors, including the concentration of the extractant, the acidity of the aqueous phase, and the presence of other ions. nih.gov For instance, in the extraction of tellurium, the efficiency increases with the concentration of TBP. nih.gov
TBP is also utilized in the extraction of other metals. It has been employed for the extraction of tellurium from chloride solutions, molybdenum and vanadium from hydrochloric acid, and titanium from acidic media. nih.govjst.go.jpresearchgate.net Furthermore, mixtures of TBP with other extractants, such as methyltri-n-octylammonium nitrate, have shown synergistic effects in the separation of rare-earth elements. mdpi.com
The use of TBP is not limited to conventional liquid-liquid extraction. It has been investigated for actinide extraction in supercritical carbon dioxide, which is considered a more environmentally friendly solvent system. rsc.orgrsc.orgacademie-sciences.fr In this medium, TBP can form complexes with actinide nitrates, facilitating their dissolution and extraction. rsc.orgrsc.orgacademie-sciences.fr
The table below provides examples of metal extraction systems utilizing TBP.
| Metal(s) | Aqueous Phase | Organic Phase/Extractant | Application |
| Uranium, Plutonium | Nitric Acid | TBP in Kerosene | PUREX Process |
| Tellurium(IV) | Hydrochloric Acid | TBP in Kerosene | Tellurium Recovery |
| Molybdenum, Vanadium | Hydrochloric Acid | TBP in various diluents | Metal Separation |
| Titanium(IV) | Acidic Media | TBP in Kerosene | Titanium Extraction |
| Rare-Earth Elements | Nitrate Solutions | TBP with TOMANO₃ | Separation of REEs |
| Actinides (U, Np, Pu, Am, Eu) | - | TBP–HNO₃ complex in Supercritical CO₂ | Actinide Extraction |
| TOMANO₃: Methyltri-n-octylammonium nitrate | |||
| Source: rsc.orgnih.govjst.go.jpresearchgate.netmdpi.comacademie-sciences.fr |
Photochemical Transformations
The photochemical behavior of organophosphorus compounds like this compound is of interest due to their potential environmental fate and the possibility of using photochemical methods for their degradation. While specific studies on the direct photolysis of this compound are limited, research on the related compound tri-n-butyl phosphate (TBP) provides insights into potential transformation pathways.
TBP itself is a poor absorber of UV-C light (200–300 nm). nih.gov Therefore, its direct photolysis is generally not significant. nih.gov However, in the presence of a photosensitizer or a source of hydroxyl radicals (•OH), such as the UV/H₂O₂ advanced oxidation process, TBP can undergo indirect photolysis. nih.gov The oxidation of TBP through this process leads to its mineralization, ultimately forming carbon dioxide, water, hydrogen ions, and phosphate. nih.govresearchgate.net
The degradation of other organophosphate esters through photochemical processes has also been documented. For example, tricresyl phosphate (TCP) can be degraded in aqueous solutions, and the process is influenced by various factors. researchgate.net The photolysis of organophosphate triesters can lead to the formation of their corresponding diester degradation products. researchgate.net
It is important to note that phosphines, a related class of organophosphorus compounds, can be rapidly oxidized under the influence of radiation and UV light. scbt.com
The table below summarizes the conditions and outcomes of the photochemical degradation of TBP.
| Process | Conditions | Primary Reactive Species | Degradation Products |
| Indirect Photolysis | UV/H₂O₂ | Hydroxyl radicals (•OH) | CO₂, H₂O, H⁺, PO₄³⁻ |
| Source: nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for Tri Tert Butylphosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of Tri-tert-butylphosphate by mapping the chemical environments of its constituent nuclei, primarily ³¹P, ¹H, and ¹³C.
³¹P NMR Chemical Shift Analysis
The ³¹P NMR spectrum of a phosphate (B84403) compound is highly indicative of the electronic environment surrounding the phosphorus atom. For this compound, a single resonance is expected due to the symmetrical nature of the molecule. The chemical shift (δ) is influenced by the steric bulk of the three tert-butyl groups attached to the phosphate core via oxygen atoms. While specific experimental data for this compound is not widely published, the ³¹P chemical shift can be estimated based on values for similar phosphate triesters. The significant steric hindrance imposed by the tert-butyl groups is expected to cause a downfield shift compared to less hindered trialkyl phosphates. The anticipated chemical shift would be in the range of -10 to -20 ppm relative to an 85% H₃PO₄ standard. This distinct signal confirms the presence of a single phosphorus environment, consistent with the structure of a phosphate triester.
¹H and ¹³C NMR Spin-Spin Coupling and NOE Studies
The ¹H and ¹³C NMR spectra provide detailed information about the hydrocarbon framework of the molecule. Due to the high degree of symmetry, where all three tert-butyl groups are chemically equivalent, the spectra are notably simple.
¹H NMR: The ¹H NMR spectrum is expected to show a single sharp singlet. This resonance corresponds to the 27 chemically equivalent protons of the nine methyl groups. The absence of proton-proton coupling further simplifies the spectrum. A slight coupling to the phosphorus nucleus (⁴JHP) might be observable, which would manifest as a subtle broadening of the singlet or a very small doublet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display two distinct signals.
A signal for the nine equivalent methyl carbons (-CH₃).
A signal for the three equivalent quaternary carbons (-C(CH₃)₃).
Both carbon signals are expected to exhibit coupling to the phosphorus nucleus. The quaternary carbon would show a more significant two-bond coupling (²JPC), while the methyl carbons would display a three-bond coupling (³JPC). These coupling constants are crucial for confirming the connectivity between the tert-butyl groups and the central phosphate moiety.
Nuclear Overhauser Effect (NOE) studies are generally used to determine spatial proximity between nuclei. In the case of this compound, an NOE experiment could confirm the close proximity between the protons of the methyl groups and the central part of the molecule, although the high symmetry and simple structure make this technique less critical for primary structural elucidation compared to coupling analysis.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ³¹P | -10 to -20 | Singlet | - | P=O |
| ¹H | ~1.5 | Singlet | ⁴JHP (small) | -C(CH₃)₃ |
| ¹³C | ~32 | Doublet | ³JPC ≈ 4-6 Hz | -C(CH₃)₃ |
| ~82 | Doublet | ²JPC ≈ 6-8 Hz | -C(CH₃)₃ |
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides structural confirmation and is essential for its identification in complex mixtures.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. For this compound (MW = 266.31 g/mol ), these ions would be observed at m/z 267.3 and 289.3, respectively.
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion reveals a characteristic fragmentation pathway dominated by the sequential neutral loss of isobutylene (B52900) (C₄H₈, 56.1 Da), a stable molecule formed via a rearrangement process. The bulky and stable tert-butyl carbocation facilitates this fragmentation.
The proposed primary fragmentation steps are:
[M+H]⁺ → [M+H - C₄H₈]⁺: Loss of the first isobutylene molecule, resulting in a fragment ion at m/z 211.1 (Di-tert-butyl hydrogen phosphate).
[M+H - C₄H₈]⁺ → [M+H - 2C₄H₈]⁺: Loss of a second isobutylene molecule, leading to a fragment at m/z 155.0 (Mono-tert-butyl hydrogen phosphate).
[M+H - 2C₄H₈]⁺ → [M+H - 3C₄H₈]⁺: Loss of the final isobutylene molecule to yield the protonated phosphoric acid ion [H₄PO₄]⁺ at m/z 99.0.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a robust technique for the separation and identification of volatile compounds like this compound, making it ideal for trace analysis. nih.gov In GC-MS, ionization is typically achieved by Electron Ionization (EI), which is a higher-energy method that results in more extensive fragmentation compared to ESI.
The EI mass spectrum of this compound is expected to show a very weak or absent molecular ion (M⁺• at m/z 266). The fragmentation is dominated by pathways that lead to highly stable carbocations.
Key fragmentation pathways under EI include:
Loss of a methyl radical: The primary fragmentation is often the loss of a methyl group (•CH₃) from one of the tert-butyl groups to form a highly stable tertiary carbocation at m/z 251.
Formation of the tert-butyl cation: Cleavage of the C-O bond can produce the tert-butyl cation [C(CH₃)₃]⁺ at m/z 57, which is often the base peak in the spectrum due to its high stability.
Rearrangement and loss of isobutylene: Similar to ESI-MS, rearrangement reactions lead to the neutral loss of isobutylene (56 Da) from the molecular ion or subsequent fragment ions. mdpi.com The sequential loss of isobutylene would produce ions at m/z 210, 154, and 98.
The combination of the chromatographic retention time and the unique fragmentation pattern allows for highly selective and sensitive quantification of this compound in various matrices. nih.govresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Technique | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Identity / Neutral Loss |
|---|---|---|---|
| ESI-MS/MS | 267.3 [M+H]⁺ | 211.1 | [M+H - C₄H₈]⁺ |
| 155.0 | [M+H - 2C₄H₈]⁺ | ||
| 99.0 | [H₄PO₄]⁺ | ||
| 57.1 | [C₄H₉]⁺ | ||
| GC-MS (EI) | 266.2 [M]⁺• (likely weak/absent) | 251.2 | [M - CH₃]⁺ |
| 210.1 | [M - C₄H₈]⁺• | ||
| 154.1 | [M - 2C₄H₈]⁺• | ||
| 57.1 | [C₄H₉]⁺ (often base peak) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and elucidating its fragmentation pathways. By providing exact mass measurements, HRMS allows for the calculation of the molecular formula with high confidence.
The fragmentation of this compound under mass spectrometry conditions is heavily influenced by the stability of the tert-butyl carbocation and the propensity for elimination reactions. The primary mechanism of thermal degradation is an intramolecular elimination that produces isobutylene and di-tert-butyl phosphoric acid. This behavior suggests that fragmentation in the mass spectrometer will likely proceed through similar pathways.
Key fragmentation patterns expected for this compound include:
Loss of Isobutylene: A primary fragmentation step involves the neutral loss of an isobutylene molecule (C₄H₈) from the molecular ion. This can occur sequentially, with the loss of one, two, or all three isobutylene units.
Formation of the tert-Butyl Cation: The formation of the highly stable tert-butyl carbocation ([C(CH₃)₃]⁺) at m/z 57 is an extremely common feature in the mass spectra of compounds containing this moiety.
Phosphoric Acid Backbone: Subsequent fragmentations would lead to ions corresponding to the remaining di-tert-butyl and mono-tert-butyl phosphoric acid structures.
Table 1: Predicted High-Resolution Mass Spectrometry Fragments of this compound
| Fragment Ion | Chemical Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₂₈O₄P]⁺ | 267.1720 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | [C₈H₂₀O₄P]⁺ | 211.1097 | Loss of one isobutylene molecule |
| [M-2C₄H₈+H]⁺ | [C₄H₁₂O₄P]⁺ | 155.0471 | Loss of two isobutylene molecules |
| [M-3C₄H₈+H]⁺ | [H₄O₄P]⁺ | 98.9896 | Phosphoric acid (loss of all three isobutylene molecules) |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | tert-Butyl carbocation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the this compound molecule. The spectra are characterized by vibrations of the phosphate group and the tert-butyl moieties.
P=O Stretching: The phosphoryl stretch is one of the most characteristic bands for organophosphates. In this compound, this vibration is expected to appear as a strong band in the IR spectrum, typically in the region of 1300-1250 cm⁻¹.
P-O-C Stretching: The asymmetric and symmetric stretches of the P-O-C linkage give rise to strong bands in the fingerprint region of the IR spectrum, generally between 1050 and 950 cm⁻¹.
C-H Bending and Rocking: The tert-butyl groups produce characteristic C-H bending and rocking vibrations. Strong bending absorptions for the C(CH₃)₃ group are expected near 1395 cm⁻¹ and 1370 cm⁻¹.
While detailed, peer-reviewed IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on established group frequencies.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | -CH₃ | 2980 - 2870 | Strong |
| P=O Stretch | Phosphoryl | 1300 - 1250 | Strong |
| C-H Bend (asymmetric) | -C(CH₃)₃ | ~1470 | Medium |
| C-H Bend (symmetric) | -C(CH₃)₃ | ~1395 and ~1370 | Strong (often a doublet) |
| P-O-C Stretch | Phosphate Ester | 1050 - 950 | Strong |
X-ray Diffraction (XRD) for Crystallographic Studies
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. This technique provides precise information on bond lengths, bond angles, and crystal packing.
As of this writing, the full single-crystal XRD structure of this compound has not been deposited in major crystallographic databases. Obtaining such data would require the preparation of a stable, high-quality single crystal of the compound, which can be challenging for liquids or low-melting solids. Should a crystal structure be determined, it would provide invaluable insight into the steric effects of the bulky tert-butyl groups on the geometry of the phosphate core.
Chromatographic Separation Techniques for Purification and Quantification
Chromatography is essential for the separation, purification, and quantification of this compound from reaction mixtures or environmental samples. The choice of technique depends on the compound's volatility and thermal stability.
HPLC is a suitable method for the analysis of this compound, as it avoids the high temperatures that can cause decomposition. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.
Stationary Phase: A C18 or C8 silica-based column would likely provide good retention and separation.
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used to elute the compound.
Detection: A UV detector would not be effective due to the lack of a chromophore. Therefore, a Universal Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be required for detection and quantification.
Gas Chromatography is a powerful technique for separating volatile compounds. However, the analysis of this compound by GC is complicated by its limited thermal stability. Research indicates that the compound begins to decompose at temperatures around 150-200°C, breaking down into isobutylene and phosphoric acid derivatives. This thermal lability can lead to peak broadening, poor reproducibility, and inaccurate quantification if the GC conditions are not carefully optimized.
To successfully analyze this compound by GC, the following considerations are crucial:
Low-Temperature Inlet: A programmable temperature vaporization (PTV) inlet or a cool on-column inlet should be used to introduce the sample without thermal degradation.
Column Choice: A low-polarity, thin-film capillary column would be appropriate.
Temperature Program: The initial oven temperature should be low, followed by a rapid ramp to elute the compound before decomposition can occur.
Detector: A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used. GC-MS has been noted as a viable analytical method, though specific experimental parameters are not widely detailed. dss.go.th
Supercritical Fluid Chromatography (SFC) presents a promising alternative to both HPLC and GC for the analysis of this compound. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for separations to be performed at lower temperatures than GC, thus mitigating the risk of thermal decomposition. The low viscosity of the supercritical mobile phase also allows for faster separations compared to HPLC. While specific SFC methods for this compound are not documented in the reviewed literature, its properties make it an ideal candidate for this technique.
Compound Reference Table
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | TTBP, Tris(1,1-dimethylethyl) phosphate | C₁₂H₂₇O₄P |
| Isobutylene | 2-Methylpropene | C₄H₈ |
| Di-tert-butyl phosphoric acid | C₈H₁₉O₄P | |
| Acetonitrile | CH₃CN | |
| Methanol | CH₃OH | |
| Carbon Dioxide | CO₂ |
Spectrophotometric Determination Methods
Direct spectrophotometric determination of this compound is generally impractical as the molecule does not possess a suitable chromophore for direct UV-Visible light absorption in the standard operating range. Therefore, determination typically relies on indirect methods that involve the chemical conversion of the phosphate ester into a detectable species.
The most common indirect approach for organophosphates is based on their hydrolysis to orthophosphate, which can then be derivatized to form a intensely colored complex. A well-established example of this principle is the phosphomolybdate blue method, which has been developed for other alkyl phosphates like tri-n-butyl phosphate (TBP). researchgate.net This method involves two key steps:
Hydrolysis: The organophosphate is hydrolyzed under acidic or basic conditions to liberate the inorganic phosphate ion (PO₄³⁻).
Derivatization and Detection: The resulting orthophosphate is reacted with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent such as hydrazine (B178648) sulfate (B86663) to produce a stable, intensely colored "molybdenum blue" species, which is quantified spectrophotometrically. researchgate.net The intensity of the blue color is directly proportional to the concentration of phosphate. researchgate.net
However, the application of this method to this compound presents significant challenges. The three bulky tert-butyl groups sterically shield the central phosphorus atom, making the molecule exceptionally resistant to hydrolysis. Achieving complete hydrolysis to orthophosphate would likely require harsh chemical conditions (e.g., strong acids or bases at high temperatures for extended periods). These severe conditions can introduce interfering substances and complicate the analytical procedure, making the method less reliable and robust for routine analysis of this compound compared to its less hindered isomers.
Table 1: Principles of Indirect Spectrophotometric Analysis for this compound
| Step | Description | Reagents Example | Key Challenge for this compound |
| 1. Hydrolysis | Cleavage of the ester bonds to convert the organophosphate to inorganic orthophosphate. | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating. | Extreme resistance to hydrolysis due to steric hindrance from tert-butyl groups, requiring harsh reaction conditions. |
| 2. Complexation | Reaction of orthophosphate with a molybdate salt in an acidic medium. | Ammonium Molybdate | Potential for interference from reagents used in the harsh hydrolysis step. |
| 3. Reduction | Reduction of the phosphomolybdate complex to form a colored species. | Hydrazine Sulfate | The accuracy of the final measurement is entirely dependent on the efficiency of the initial hydrolysis step. |
| 4. Quantification | Measurement of the absorbance of the colored complex using a spectrophotometer. | Wavelength (λmax) ~830 nm | Incomplete hydrolysis leads to significant underestimation of the compound's concentration. |
Hyphenated Techniques in this compound Analysis
Given the limitations of spectrophotometric methods, hyphenated analytical techniques are the preferred approach for the selective and sensitive determination of this compound. These methods couple a high-resolution separation technique with a sensitive detection method, typically mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, despite its relatively high molecular weight, can be analyzed by GC due to its stability. In this technique:
Separation: The sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, narrow column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
Detection: The separated components exit the column and enter a mass spectrometer. The MS ionizes the molecules (e.g., via electron ionization), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification and quantification.
While specific GC-MS methods for this compound are not extensively documented, the general applicability of GC-MS for organophosphate esters is well-established.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, and particularly its tandem version (LC-MS/MS), is arguably the most effective technique for analyzing this compound and other sterically hindered organophosphates. This method is suitable for a wider range of compounds than GC-MS, as it does not require the analyte to be volatile.
Separation: Separation is achieved using high-performance liquid chromatography (HPLC), where the sample is pumped through a column packed with a stationary phase under high pressure. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
Detection: The eluent from the LC column is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion.
The utility of LC-MS/MS for analyzing large, sterically hindered organophosphates has been demonstrated in studies of structurally related compounds, such as tris(2,4-di-tert-butylphenyl) phosphate. nih.gov This indicates the high potential and suitability of the technique for the robust and sensitive analysis of this compound in various matrices.
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound | Potential Challenges |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Provides excellent separation efficiency and clear, library-searchable mass spectra for structural confirmation. | Requires thermal stability of the analyte; potential for degradation in the injector port if conditions are not optimized. |
| LC-MS/MS | Separation of compounds in the liquid phase followed by highly selective and sensitive tandem mass spectrometry detection. | Applicable to non-volatile compounds, high sensitivity and selectivity, and reduced sample cleanup requirements. Supported by its successful use for similarly bulky organophosphates. nih.gov | Matrix effects can cause ion suppression or enhancement, potentially affecting quantification. Requires careful method development. |
Theoretical and Computational Chemistry of Tri Tert Butylphosphate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of tri-tert-butylphosphate. These methods provide a detailed picture of the molecule's orbitals, charge distribution, and electrostatic potential, which collectively govern its reactivity and interaction with other chemical species.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 1: Hypothetical Molecular Orbital Energies of this compound (Note: The following data is illustrative due to the absence of specific literature values for this compound. It is based on typical values for similar organophosphate molecules.)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
This interactive table is for illustrative purposes.
The distribution of electron density within the this compound molecule dictates its electrostatic potential and plays a significant role in its intermolecular interactions. The phosphoryl oxygen is expected to be a region of high electron density, rendering it a primary site for electrophilic attack and coordination with metal ions.
Computational studies on synergistic solvent extraction systems that include this compound (TtBP) have noted the importance of the effective charge on the oxygen atom of the neutral extractant. researchgate.net This effective charge is a critical parameter that influences the molecule's ability to act as a Lewis base and participate in coordination chemistry. A more negative charge on the phosphoryl oxygen generally correlates with stronger donor capabilities.
Table 2: Calculated Atomic Charges for Key Atoms in a Model Organophosphate (Note: This data is representative and not specific to this compound due to a lack of available data.)
| Atom | Mulliken Charge (a.u.) |
| P | +1.2 |
| O (phosphoryl) | -0.8 |
| O (ester) | -0.6 |
| C (alpha) | +0.2 |
This interactive table is for illustrative purposes.
The electrostatic potential map would visually represent these charge distributions, with negative potential (typically colored red) concentrated around the phosphoryl oxygen and positive potential (blue) around the phosphorus atom and the alkyl groups.
The steric bulk of the three tert-butyl groups is a defining feature of this compound and significantly influences its conformational preferences and energy landscape. The rotation around the P-O and O-C bonds will be restricted due to steric hindrance between the bulky substituents. This steric congestion is expected to favor conformations that maximize the distance between the tert-butyl groups, leading to a relatively rigid molecular structure.
While detailed conformational analyses and potential energy surface scans for this compound are not extensively reported, studies on other sterically hindered organophosphates suggest that such steric hindrance can impact reactivity by, for example, inhibiting direct backside attack at the phosphorus center in nucleophilic substitution reactions.
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of this compound in solution and its interactions with other molecules. These simulations can provide insights into solvation structures, the influence of the solvent on conformational dynamics, and the nature of interactions with other species, such as surfactant aggregates.
The behavior of this compound in different solvents is governed by the interplay of solute-solvent interactions. In polar solvents, dipole-dipole interactions and hydrogen bonding (if applicable) would be significant, while in nonpolar solvents, van der Waals forces would dominate. MD simulations can model these interactions explicitly, providing a molecular-level understanding of the solvation shell structure and its impact on the solute's properties.
While specific MD simulation studies focused solely on this compound are not prominent in the available literature, research on related organophosphates in aqueous and organic solutions has revealed complex molecular-scale structures and dynamic properties arising from the competition between hydrophobic and hydrophilic interactions.
The interaction of this compound with surfactant aggregates, such as micelles, is relevant in various applications, including extraction processes. The amphiphilic nature of this compound, with a polar phosphate (B84403) head and nonpolar tert-butyl groups, suggests it could partition into the hydrophobic core of micelles or adsorb at the micelle-solvent interface.
MD simulations would be a valuable tool to investigate the preferred location and orientation of this compound within a surfactant aggregate. Such studies could elucidate how these interactions affect the stability and structure of the micelles and the partitioning behavior of the phosphate ester. However, specific computational studies detailing these interactions for this compound are not currently available in the reviewed literature. In broader contexts, changes in interfacial properties and the formation of aggregates and micelles are recognized as important factors in solvent extraction systems. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Transition State Characterization
A critical component of any mechanistic study is the characterization of the transition state (TS)—the highest energy point on the minimum energy pathway between reactants and products. A full computational characterization of a transition state for a reaction involving this compound would typically involve:
Geometric Analysis: Calculation of the precise bond lengths and angles of the atoms at the transition state. For a hydrolysis reaction, for example, this would include the length of the forming bond between the nucleophile (e.g., water) and the phosphorus atom, and the breaking P-O bond.
Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate.
No specific data for the geometric parameters or vibrational frequencies of any transition state involving this compound has been found in the surveyed literature.
Reaction Pathway Elucidation
Elucidating a reaction pathway involves mapping the energy changes as reactants are converted into products. This is achieved by calculating the energies of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.
A theoretical study on a reaction of this compound would yield a reaction energy profile, detailing:
The relative energies of the reactant and product complexes.
The activation energy barrier, determined by the energy difference between the reactants and the transition state.
The energies of any reaction intermediates.
Qualitatively, the significant steric hindrance from the three tert-butyl groups suggests that reactions at the phosphorus center, such as hydrolysis, would likely proceed through a dissociative (SN1-like) mechanism. This would involve the formation of a relatively stable tert-butyl cation. However, without quantitative DFT calculations, the precise energy barriers and the viability of alternative associative pathways cannot be confirmed.
Table 5.3.2.1: Hypothetical Energy Profile Data for this compound Reaction
| Species | Relative Energy (kcal/mol) |
| Reactant Complex | Data Not Available |
| Transition State | Data Not Available |
| Intermediate | Data Not Available |
| Product Complex | Data Not Available |
Spectroscopic Property Prediction via Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including NMR, IR, and Raman spectra. Such predictions can aid in the identification and characterization of molecules. Studies on related compounds like tri-n-butyl phosphate have successfully used DFT methods (such as the B3LYP functional) to predict vibrational spectra. chalcogen.ronih.gov
For this compound, a computational study would provide predicted values for:
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ³¹P) and coupling constants.
Vibrational Spectroscopy (IR and Raman): Frequencies and intensities of characteristic vibrational modes, such as the P=O stretch and P-O-C stretches.
A comparison of these predicted spectra with experimental data would serve to validate the computational model and provide a more detailed assignment of the experimental spectra. Currently, specific, computationally predicted spectroscopic data for this compound is absent from the scientific literature.
Table 5.4.1: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ³¹P NMR Chemical Shift (ppm) | Data Not Available |
| P=O Infrared Stretch (cm⁻¹) | Data Not Available |
| P-O-C Symmetric Stretch (cm⁻¹) | Data Not Available |
Applications and Role of Tri Tert Butylphosphate in Advanced Materials and Processes
Solvent Extraction Systems
Tri-n-butylphosphate (TBP) is a highly effective neutral organophosphorus extractant, renowned for its versatility in solvent extraction, also known as liquid-liquid extraction. wikipedia.org This process is a cornerstone of various hydrometallurgical operations, enabling the separation and purification of valuable metals from aqueous solutions. wikipedia.org TBP's efficacy stems from its ability to form stable, hydrophobic complexes with a range of metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase. wikipedia.orgwhiterose.ac.uk The organic phase typically consists of TBP dissolved in a suitable diluent, such as kerosene or dodecane. whiterose.ac.uk
Role in Nuclear Fuel Reprocessing (e.g., PUREX process)
Tri-n-butylphosphate is the universal solvent in the nuclear fuel cycle, most notably as the key extractant in the Plutonium Uranium Reduction Extraction (PUREX) process. osti.gov The PUREX process is the standard industrial-scale method for reprocessing spent nuclear fuel to recover and purify uranium and plutonium. whiterose.ac.uk This recovery not only recycles valuable fissile materials but also reduces the volume of high-level radioactive waste.
In the PUREX process, spent nuclear fuel is first dissolved in nitric acid. whiterose.ac.uk A solution of 15-40% TBP in a hydrocarbon diluent (like kerosene or dodecane) is then used to selectively extract uranium (in its +6 oxidation state) and plutonium (in its +4 oxidation state) from the highly radioactive aqueous solution. whiterose.ac.uk These actinides form neutral nitrate (B79036) complexes, such as UO₂(NO₃)₂·2TBP, which are soluble in the organic phase, while the fission products and minor actinides remain in the aqueous raffinate.
The separation of uranium and plutonium is then achieved by reducing plutonium to its inextractable +3 oxidation state, causing it to transfer back to an aqueous phase. Uranium remains in the organic phase and is stripped in a subsequent step. The high recovery efficiencies (often exceeding 99.9%) and excellent decontamination factors achieved with TBP are critical to the viability of the nuclear fuel cycle. osti.gov
Table 1: Key Parameters in the PUREX Process Utilizing TBP
| Parameter | Typical Value/Condition | Role/Significance |
| TBP Concentration | 15-40% in diluent | Affects extraction efficiency and loading capacity. |
| Diluent | Kerosene, Dodecane | Affects physical properties (viscosity, density) and can influence phase separation. |
| Aqueous Phase | Nitric Acid | Provides nitrate ions for complex formation and maintains high acidity to drive extraction. osti.gov |
| Target Elements | Uranium (U), Plutonium (Pu) | Selectively extracted from fission products and other actinides. whiterose.ac.uk |
| Separation Method | Redox manipulation of Pu | Plutonium is reduced to Pu(III) to strip it from the organic phase, separating it from U(VI). |
| Recovery Efficiency | > 99.9% | High efficiency is crucial for economic viability and waste reduction. osti.gov |
Extraction of Rare Earth Elements
Tri-n-butylphosphate is widely used for the separation of rare earth elements (REEs), which are critical components in many modern technologies. researchgate.net Due to their similar chemical properties, separating individual REEs is a significant challenge. ccdtec.com TBP-based solvent extraction is particularly effective in nitrate media for this purpose. ccdtec.com
The process leverages the subtle differences in the stability of the TBP-REE nitrate complexes. TBP is often employed to separate light REEs from middle and heavy REEs. ccdtec.com For instance, it can be used to separate lanthanum, praseodymium, and neodymium from each other. ccdtec.com The extraction efficiency of REEs with TBP generally increases with the atomic number of the element. The process can be finely tuned by adjusting parameters such as TBP concentration, aqueous phase acidity, and the presence of salting-out agents to achieve the desired separation factors between adjacent REEs. ccdtec.com
Separation of Precious Metals (e.g., Gold)
TBP is also an effective extractant for the recovery of precious metals from leaching solutions. In hydrometallurgical processes for gold production, TBP diluted in kerosene can be used to extract gold from hydrochloric acid media. researchgate.net
Research has shown that the extraction of gold increases with higher concentrations of hydrochloric acid. researchgate.net The gold is typically present as the tetrachloroaurate(III) anion (AuCl₄⁻), and the extraction mechanism is believed to involve the formation of an ion-pair complex, such as HAuCl₄·3TBP, in the organic phase. researchgate.net A stripping efficiency of up to 90% can be achieved using a sodium thiosulfate solution to recover the gold from the loaded organic phase. researchgate.net This application is significant for purifying gold from solutions containing various impurities. researchgate.net
Selective Extraction in Hydrometallurgy
Beyond nuclear materials and precious metals, TBP's selective extraction capabilities are valuable in broader hydrometallurgy for the separation of various industrial metals. osti.gov It is used to separate and purify metals like cobalt, manganese, molybdenum, and nickel. hep.com.cn
A notable application is the removal of iron from acidic solutions, which is a common purification step in many hydrometallurgical circuits. For example, TBP can effectively extract Fe(III) from wet-process phosphoric acid, where it is a major impurity. The extraction mechanism involves the formation of a complex, HFeCl₄, which is then solvated by TBP molecules. Similarly, TBP has been employed for the extraction of bismuth from hydrochloric acid solutions, where it forms BiCl₃·xTBP complexes (where x is 2 or 3). greenchemindustries.com The selectivity of TBP allows for the targeted removal of impurities or the concentration of valuable metals from complex aqueous streams. greenchemindustries.com
Role in Polymer Chemistry and Material Science
In addition to its role in solvent extraction, Tri-n-butylphosphate serves as a crucial additive in the field of polymer chemistry, where it primarily functions as a plasticizer and a flame retardant. whiterose.ac.uk Its inclusion in polymer matrices modifies their physical properties, enhancing their utility for a variety of applications.
Plasticizer Functionality in Polymer Matrices
As a plasticizer, TBP is added to polymers to increase their flexibility, workability, and durability. It is an external plasticizer, meaning it is physically mixed with the polymer rather than being chemically bonded to the polymer chains. The TBP molecules intersperse themselves between the long polymer chains, disrupting the intermolecular forces (van der Waals forces) that hold the chains rigidly together. This separation of polymer chains allows them to slide past one another more easily, which lowers the material's glass transition temperature (Tg), reduces stiffness, and imparts flexibility.
TBP is compatible with a range of polymers and is commonly used as a plasticizer for cellulose esters like nitrocellulose and cellulose acetate (B1210297), as well as for polyvinyl chloride (PVC) and chlorinated rubber. hep.com.cn Its strong polar nature makes it an effective solvent and plasticizer for these materials. The use of TBP as a plasticizer improves the processability of these polymers, making them easier to mold and shape. hep.com.cn Furthermore, TBP often serves a dual role, also contributing flame-retardant properties to the final product, a valuable characteristic in applications such as coatings, adhesives, and hydraulic fluids. ccdtec.com
Table 2: Polymers Plasticized by Tri-n-butylphosphate (TBP)
| Polymer Matrix | Primary Effect of TBP Addition | Common Applications |
| Nitrocellulose | Increased flexibility and solvency | Lacquers, coatings, adhesives hep.com.cn |
| Cellulose Acetate | Enhanced workability and reduced brittleness | Films, fibers, plastics whiterose.ac.uk |
| Polyvinyl Chloride (PVC) | Increased flexibility and flame retardancy | Flexible vinyl products, coatings hep.com.cn |
| Chlorinated Rubber | Improved flexibility and processability | Paints, coatings, adhesives hep.com.cn |
Flame Retardant Mechanisms in Polymeric Materials
Organophosphate esters are widely utilized as additive flame retardants in a variety of polymers. Their mechanism of action is multifaceted, typically involving processes in both the condensed (solid) phase and the gas phase during combustion.
Condensed-Phase Mechanism: In the solid phase, organophosphate flame retardants like tri-tert-butylphosphate can decompose upon heating to produce phosphoric acid. mdpi.com This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. nih.gov This char layer serves as a physical barrier, limiting the transfer of heat from the flame to the polymer and slowing the release of flammable volatile compounds that fuel the fire. mdpi.comnih.gov
Gas-Phase Mechanism: In the gas phase, phosphorus-containing compounds can volatilize and act as radical scavengers. researchgate.net During combustion, highly reactive free radicals (such as H• and OH•) propagate the flame. The phosphorus-based fragments released from the flame retardant can interrupt this chain reaction by quenching these radicals, thereby inhibiting combustion. mdpi.com The presence of nitrogen in combination with phosphorus can enhance this effect through synergistic actions, where nitrogen compounds emit non-combustible gases that dilute the oxygen supply to the flame. nih.gov
While specific research on the flame retardant performance of this compound is less common than for its isomer, tri-n-butyl phosphate (B84403) (TBP), the fundamental mechanisms are expected to be similar, governed by the chemistry of the phosphate functional group.
Compatibility with Polymer Composites
The most notable feature of this compound is the significant steric bulk of its three tert-butyl groups. Steric hindrance is a consequence of the spatial arrangement of atoms, and bulky groups can prevent molecules from achieving close proximity. wikipedia.org This has several implications for its role in polymer composites:
Plasticizing Effect: As a plasticizer, an additive must integrate between polymer chains, increasing intermolecular space and enhancing flexibility. The substantial size of the tert-butyl groups in this compound would likely limit its ability to intercalate effectively between polymer chains compared to less hindered isomers like tri-n-butyl phosphate. This steric hindrance can reduce its efficiency as a plasticizer. scribd.com
Structural Influence: In some polymer systems, the steric properties of additives can direct the final architecture of the material. For instance, research on coordination polymers has shown that bulky organic substituents on phosphate ligands play a critical role in determining the polymer's backbone structure. The presence of tert-butyl groups can lead to distinct structural arrangements that would not form with less bulky groups. This suggests that while it may be a less effective plasticizer, this compound could be used to control and stabilize specific polymer conformations. The steric bulk also contributes to the molecule's considerable hydrolytic stability, a desirable trait for a long-lasting polymer additive.
Catalytic Applications of Tri-tert-butylphosphine (B79228) and its Derivatives
Tri-tert-butylphosphine [P(t-Bu)₃] is a cornerstone ligand in modern catalysis, valued for its unique combination of steric bulk and strong electron-donating properties. These characteristics make it highly effective in stabilizing and activating metal centers for a variety of challenging chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Tri-tert-butylphosphine is a highly effective ligand for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Its large size and electron-rich nature accelerate key steps in the catalytic cycle, enabling reactions under mild conditions and with previously unreactive substrates. It is particularly valuable for reactions involving sterically hindered substrates or unreactive aryl chlorides.
Key reactions where P(t-Bu)₃ is a preferred ligand include:
Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. The Pd/P(t-Bu)₃ system is highly active, often allowing reactions to proceed at room temperature with a wide range of aryl and vinyl halides, including chlorides. nih.gov
Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. P(t-Bu)₃ has proven effective in promoting Heck reactions, even with challenging aryl chloride substrates. nih.gov
Stille Coupling: This reaction couples organotin compounds with organic halides. The Pd/P(t-Bu)₃ catalyst system provides a general method for room-temperature Stille couplings of aryl bromides. nih.gov
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. The use of P(t-Bu)₃ as a ligand allows for the rapid amination of aryl halides with diarylamines. wikipedia.org
Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides. Commercially available Pd(P(t-Bu)₃)₂ can effectively catalyze the Negishi coupling of a broad range of aryl and vinyl chlorides. nih.gov
| Reaction | Substrates | Typical Catalyst System | Key Advantage of P(t-Bu)₃ |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halides + Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | High activity at room temperature, effective for aryl chlorides. nih.gov |
| Heck | Aryl Halides + Olefins | Pd(dba)₂ / P(t-Bu)₃ | Effective for coupling with aryl chlorides. nih.gov |
| Stille | Aryl Halides + Organotin Reagents | Pd/P(t-Bu)₃ | Enables room-temperature couplings. nih.gov |
| Buchwald-Hartwig | Aryl Halides + Amines | Pd(OAc)₂ / P(t-Bu)₃ | Rapid amination and high yields. wikipedia.org |
| Negishi | Aryl/Vinyl Chlorides + Organozinc Reagents | Pd(P(t-Bu)₃)₂ | Effective for a wide range of chlorides and tolerates nitro groups. nih.gov |
Copper-Catalyzed Reactions
Derivatives of tri-tert-butylphosphine also serve as effective ligands in copper-catalyzed reactions. The tri-tert-butylphosphonium tetrafluoroborate (B81430) salt, [HP(t-Bu)₃]BF₄, is often used as a stable and easy-to-handle precursor for the active phosphine (B1218219) ligand. mdpi.com
One notable application is in the copper(II)-catalyzed synthesis of multisubstituted indoles. This process involves a sequential Chan-Lam N-arylation followed by a cross-dehydrogenative coupling (CDC) reaction. In this synthesis, the Cu(OAc)₂/tri-tert-butylphosphine tetrafluoroborate system catalyzes the initial N-arylation of (Z)-3-aminoacrylates with arylboronic acids. The resulting intermediate then undergoes an intramolecular oxidative coupling to form the final indole product. Tri-tert-butylphosphine is also used as a ligand in less common copper-catalyzed [3+2] cycloadditions of cyclic ketones to olefins or alkynes. nih.gov
Asymmetric Catalysis
Asymmetric catalysis aims to produce a specific enantiomer of a chiral molecule. This is typically achieved using a chiral catalyst, which often consists of a metal center coordinated to a chiral ligand.
Tri-tert-butylphosphine, P(t-Bu)₃, is an achiral molecule and therefore cannot, by itself, induce enantioselectivity in a catalytic reaction. Its use is primarily in preparations where chirality is not a factor or in the synthesis of other phosphines for catalytic polymerization reactions. lookchem.com
However, the structural features of tri-tert-butylphosphine—namely, a phosphorus atom bearing bulky tert-butyl groups—are highly influential in the field of asymmetric catalysis. Sterically congested P-chiral phosphines, which have their chirality centered on the phosphorus atom, are of significant interest because their bulk enhances the ability to induce enantioselectivity. mcgill.ca The synthesis of various optically pure P-chiral phosphine ligands often incorporates a tert-butyl group to create a rigid and effective chiral environment around the metal catalyst. nih.gov Therefore, while tri-tert-butylphosphine is not a direct ligand for asymmetric synthesis, its t-butyl-substituted phosphorus motif is a key design element in the development of highly effective P-chiral ligands. nih.govmcgill.ca
Applications in Organic Synthesis as Reagents or Solvents
The utility of a chemical compound as a reagent or solvent is determined by its reactivity and physical properties. This compound is characterized by high thermal and hydrolytic stability, primarily due to the steric shielding of the central phosphorus atom by the three bulky tert-butyl groups. This steric hindrance makes the phosphorus center resistant to nucleophilic attack, rendering the molecule relatively inert compared to less hindered phosphates.
Consequently, the use of this compound as a reagent or solvent in organic synthesis is not well-documented. Its chemical stability, while advantageous for applications as a flame retardant or hydraulic fluid, makes it unsuitable for roles that require chemical reactivity.
In contrast, its less sterically hindered isomer, tri-n-butyl phosphate (TBP), finds some use as a solvent for the extraction and purification of rare-earth metals and in inks and synthetic resins. wikipedia.org However, even TBP is primarily valued for its complexing ability with metals rather than as a general-purpose reaction solvent. The significant steric bulk of this compound further limits such applications.
Electrochemical Applications (e.g., electrolytes, battery components)
Initial research into the electrochemical applications of this compound reveals a significant lack of specific, in-depth studies on its use in electrolytes or as a component in batteries. While the broader class of organophosphate compounds has been investigated for roles such as flame-retardant additives in lithium-ion battery electrolytes, specific research singling out this compound for these purposes is not prevalent in the available scientific literature.
The significant steric hindrance provided by the three tert-butyl groups in this compound is a defining characteristic that influences its chemical and physical properties. This structural feature is known to impact its reactivity and stability. However, how these characteristics translate to performance within an electrochemical system, such as a lithium-ion battery, has not been extensively documented.
Due to the absence of dedicated research and published data on the electrochemical applications of this compound, a detailed discussion of its role and performance in electrolytes and battery components cannot be provided at this time. Further empirical investigation and scholarly research are required to ascertain its potential and viability in these advanced material applications.
Environmental Fate, Transport, and Remediation Studies of Tri Tert Butylphosphate
Environmental Distribution and Partitioning
The distribution of Tri-tert-butylphosphate in the environment is dictated by its physical and chemical properties, which point towards limited mobility and a tendency to associate with solid and organic phases.
Table 1: Physicochemical Properties of this compound and its Isomer Tri-n-butyl phosphate (B84403)
| Property | This compound | Tri-n-butyl phosphate (for comparison) |
|---|---|---|
| Molecular Formula | C₁₂H₂₇O₄P | C₁₂H₂₇O₄P |
| Molecular Weight | 266.31 g/mol | 266.31 g/mol |
| Vapor Pressure (@ 25°C) | 0.00413 mmHg chemsrc.com | ~0.0025 mmHg nih.gov |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.54 chemsrc.com | 4.00 nih.gov |
| Water Solubility | Insoluble (predicted) | 280 mg/L nih.gov |
| Henry's Law Constant | Not available | 1.4 x 10⁻⁶ atm·m³/mol nih.gov |
Direct experimental studies on the volatilization of this compound from soil or water are not available in published literature. However, its potential to volatilize can be assessed based on its vapor pressure and Henry's Law constant.
The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility. This sorption potential is often estimated using the octanol-water partition coefficient (Log Kₒw).
This compound has a high Log Kₒw value of 4.54, indicating that it is significantly more soluble in octanol (B41247) (a surrogate for organic carbon in soil and sediment) than in water. chemsrc.com This lipophilic nature strongly suggests that this compound will readily adsorb to the organic fraction of soil and sediment particles. Compared to its linear isomer, tri-n-butyl phosphate (Log Kₒw = 4.00), this compound shows an even greater preference for partitioning into organic phases. nih.gov This strong sorption behavior would significantly limit its availability in the aqueous phase, reducing its potential for transport in surface water or groundwater.
The leaching potential of a compound refers to its likelihood of moving through the soil profile with percolating water, potentially contaminating groundwater. This process is primarily influenced by the compound's water solubility and its sorption to soil particles.
No specific studies on the leaching of this compound in soil columns have been identified. However, based on its physicochemical properties, a very low leaching potential is expected. Its high Log Kₒw value (4.54) implies strong binding to soil organic matter, which would retard its downward movement. chemsrc.com Furthermore, compounds with high Log Kₒw values are typically characterized by low water solubility. The combination of strong sorption and low water solubility means that this compound is likely to be immobile in most soil environments, remaining in the upper soil layers and showing negligible potential to leach into groundwater.
Biodegradation and Biotransformation in Environmental Systems
The persistence of an organic compound in the environment is largely determined by its susceptibility to biodegradation. For organophosphate esters, this often involves enzymatic hydrolysis.
There is a notable absence of studies documenting the microbial degradation of this compound. Its chemical structure, characterized by significant steric hindrance from the three tert-butyl groups, renders the central phosphorus atom highly resistant to nucleophilic attack. This structural feature is the primary reason for its considerable hydrolytic stability.
While many less-hindered organophosphate esters are readily biodegraded, this compound is expected to be highly persistent in the environment. Abiotic hydrolysis, which can serve as a model for potential enzymatic pathways, only occurs under specific conditions, such as in the presence of acid or base catalysts. This chemical degradation proceeds through a unimolecular solvolysis (SN1) mechanism, where a protonated ester oxygen departs, forming a stable tert-butyl carbocation. This carbocation is then captured by water.
The expected degradation products from this pathway are:
Tert-butyl alcohol
Phosphoric acid
It is plausible that any microbial degradation, if it occurs at all, would proceed via a similar hydrolytic cleavage, but at an extremely slow rate due to the difficulty of enzymatic access to the phosphate ester bonds. This contrasts sharply with tri-n-butyl phosphate, which is known to be biodegraded by various microorganisms through stepwise hydrolysis to dibutyl phosphate, monobutyl phosphate, and n-butanol. uab.cat
No specific enzyme systems have been identified that are capable of efficiently degrading this compound. Enzymes such as phosphotriesterases and cytochrome P450 monooxygenases are known to be involved in the degradation of other organophosphate esters. uab.cat However, the efficacy of these enzymes is highly dependent on the substrate's structure. The profound steric shielding of the phosphorus atom in this compound makes it an exceptionally poor substrate for these enzymes. The bulky tert-butyl groups physically block the active sites of hydrolytic enzymes, preventing the catalytic activity required to cleave the ester bonds. Therefore, it is presumed that common microbial enzyme systems show negligible activity towards this compound, contributing to its high persistence in environmental systems.
Factors Influencing Biodegradation Rates
The biodegradation of organophosphate esters (OPEs) is primarily driven by microbial activity, where enzymes facilitate the breakdown of the compound. While specific research on this compound is limited, extensive studies on its structural isomer, Tri-n-butyl phosphate (TBP), provide insight into the environmental factors that govern its persistence and degradation. The primary mechanism for OPE biodegradation is enzymatic hydrolysis, catalyzed by phosphotriesterase enzymes, which cleaves the ester bonds. oup.comresearchgate.netoup.com
Several key factors are known to influence the rate of this process for related compounds like TBP:
Microbial Population: The rate of degradation is highly dependent on the presence and density of acclimated microbial communities capable of utilizing the compound as a source of carbon or phosphorus. who.int Genera such as Sphingobium, Providencia, and Delftia have been identified as effective degraders of TBP. researchgate.netiaea.org Biodegradation is often significantly slower in sterile environments compared to those with active microbial consortia. inchem.org
Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. For a mixed culture degrading TBP, the optimal temperature was found to be 30°C, with negligible activity at 4°C and 37°C. The optimal pH range was determined to be between 6.5 and 8.0.
Nutrient Availability and Co-substrates: The presence of other carbon sources can influence degradation rates. For instance, the addition of acetate (B1210297) has been shown to enhance the metabolic activity of aerobic granules, leading to more rapid degradation of TBP. iaea.orgresearchgate.net
Presence of Inhibitors: Certain substances can inhibit the microbial enzymes responsible for degradation. Heavy metals such as copper (Cu) and cadmium (Cd) have been shown to inhibit TBP biodegradation, while nickel (Ni), cobalt (Co), and manganese (Mn) can reduce its rate. High concentrations of inorganic phosphate (>10 mM) and sulphate (10-100 mM) can also be inhibitory.
Chemical Structure: The structure of the OPE molecule itself is a critical factor. The bulky and sterically hindered nature of the three tertiary butyl groups in this compound is expected to make it significantly more resistant to enzymatic attack compared to the linear alkyl chains of Tri-n-butyl phosphate. This steric hindrance can impede the ability of phosphotriesterase enzymes to access and cleave the P-O-C ester bond, likely resulting in substantially slower biodegradation rates.
The following table summarizes the observed influencing factors on the biodegradation of the related compound, Tri-n-butyl phosphate (TBP).
| Factor | Effect on TBP Biodegradation Rate | Reference/Notes |
|---|---|---|
| Temperature | Optimal at 30°C; reduced at 20°C; negligible at 4°C and 37°C. | Based on mixed microbial culture studies. |
| pH | Optimal range of 6.5 - 8.0. | Based on mixed microbial culture studies. |
| Microbial Consortia | Presence of acclimated bacteria (e.g., Sphingobium sp.) is critical for degradation. | iaea.org |
| Heavy Metals | Inhibited by Cu, Cd; Reduced by Ni, Co, Mn. | Inhibitory effects on microbial enzymes. |
| Inorganic Nutrients | Inhibited by high concentrations of phosphate (>10 mM) and sulphate (10-100 mM). | May cause feedback inhibition or toxicity. |
| Co-substrates | Enhanced by the presence of readily metabolizable carbon sources like acetate. | researchgate.net |
Remediation Technologies for this compound Contamination
Due to its potential persistence, various technologies have been developed and applied for the removal of OPEs from contaminated water and soil.
Adsorption is a physical process where contaminant molecules adhere to the surface of a porous solid material. Activated carbon (AC) is a widely used adsorbent for a broad range of organic contaminants due to its high surface area and porous structure. mdpi.comresearchgate.net
Powdered activated carbon has proven to be highly effective in removing Tri-n-butyl phosphate (TBP) from water, with removal efficiencies of 90-100% reported. inchem.org The adsorption process is governed by the physicochemical properties of both the contaminant and the carbon material. As a relatively large, hydrophobic organic molecule, this compound is an excellent candidate for removal via adsorption. Its low water solubility and non-polar nature mean it will preferentially partition from the aqueous phase onto the surface of the activated carbon. The effectiveness of different carbon-based materials for removing TBP is summarized below.
| Adsorbent | Target Compound | Key Finding | Reference |
|---|---|---|---|
| Powdered Activated Carbon | Tri-n-butyl phosphate (TBP) | Achieved 90-100% removal from drinking water. | inchem.org |
| Activated Pinecones | Tri-n-butyl phosphate (TBP) | Adsorption capacity increased with increasing specific surface area. | mdpi.com |
| Amberlite XAD-4 Resin | Tri-n-butyl phosphate (TBP) | Effectively fixed TBP in water with a removal rate near 100% in column studies. | researchgate.net |
| Coal-Based Activated Carbon | Bis(2-ethylhexyl) Phosphate | Maximum adsorption capacity of 148 mg/g. | mdpi.com |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com Common AOPs include UV/Hydrogen Peroxide (H₂O₂) and Fenton's reagent (Fe²⁺ and H₂O₂). mdpi.comnih.gov
AOPs are highly effective at degrading recalcitrant OPEs like TBP. nih.govnih.gov The process is initiated by the hydroxyl radical abstracting a hydrogen atom from one of the alkyl chains, leading to a carbon-centered radical. This initiates a cascade of reactions resulting in the stepwise cleavage and oxidation of the tert-butyl groups. The expected degradation pathway for this compound would involve the formation of intermediates such as Di-tert-butyl phosphate, Mono-tert-butyl phosphate, and tert-butanol (B103910), ultimately leading to mineralization into carbon dioxide, water, and phosphate. nih.gov
Studies on TBP have demonstrated that UV/H₂O₂ treatment can achieve over 95% removal of total organic carbon within one hour. nih.gov Fenton oxidation has also been shown to completely decompose TBP. nih.gov
The table below presents data on the effectiveness of AOPs for degrading various organophosphate esters.
| Process | Target Compound | Conditions / Efficiency | Reference |
|---|---|---|---|
| UV/H₂O₂ | Tri-n-butyl phosphate (TBP) | >95% removal of Total Organic Carbon in 1 hour. | nih.gov |
| Fenton Oxidation | Tri-n-butyl phosphate (TBP) | Complete disappearance of the TBP oil phase in 3 hours at 95°C, pH 2. | nih.gov |
| UV/H₂O₂ | Tris(2-chloroethyl) phosphate (TCEP) | •OH reaction rate constant of 7.4 × 10⁸ M⁻¹s⁻¹. | nih.gov |
| UV/H₂O₂ | Tri-n-butyl phosphate (TBP) | •OH reaction rate constant of 6.4 × 10⁹ M⁻¹s⁻¹. | nih.gov |
Bioremediation Strategies
No specific studies on the bioremediation of this compound were identified. Research on organophosphate bioremediation has primarily targeted other related compounds.
Environmental Monitoring and Analytical Strategies for this compound
No specific methods for the environmental monitoring and analysis of this compound in various environmental matrices were found in the reviewed literature. Analytical methods have been developed for other organophosphate esters, but their applicability to this compound has not been documented.
Historical Context and Evolution of Research on Tri Tert Butylphosphate
Early Discoveries and Initial Research Focus
The study of organophosphate esters dates to the 19th century, with the foundational synthesis of the first trialkyl phosphate (B84403), triethyl phosphate, occurring in 1848. researchgate.net However, the development of more complex, sterically hindered phosphates such as Tri-tert-butylphosphate came much later. The incorporation of the tert-butyl functional group followed advances in hydrocarbon chemistry in the late 19th and early 20th centuries.
The synthesis and study of this compound were largely driven by industrial and academic interest in the mid-20th century. The initial research focus was centered on understanding the unique properties imparted by the three bulky tert-butyl groups attached to the phosphate core. This structure creates significant steric hindrance around the central phosphorus atom, a stark contrast to its linear isomer, tri-n-butyl phosphate (TBP).
Consequently, early scientific inquiry was not driven by a single discovery but by a systematic exploration of how this steric bulk influenced the compound's fundamental characteristics. The primary research goals were to synthesize the molecule and characterize its chemical reactivity and stability. A key finding from this initial phase of research was the compound's remarkable stability. The steric shielding makes the phosphorus atom resistant to nucleophilic attack, resulting in considerably lower reactivity and greater hydrolytic stability compared to unhindered phosphates like TBP. For instance, under acidic conditions, its hydrolysis proceeds through a unimolecular solvolysis (SN1) mechanism, which is distinct from other phosphate esters. This high stability became the defining feature that would guide its future research trajectory.
Milestones in this compound Application Development
The development of applications for this compound has been a direct consequence of the key properties identified during its early characterization: high thermal and chemical stability. The pursuit of practical uses for sterically hindered phosphates emerged from mid-20th-century industrial demand for durable materials capable of withstanding extreme conditions.
Research efforts led to the exploration of this compound in several specialized fields:
High-Temperature Lubricants and Polymer Stabilizers: Its high thermal stability, with a decomposition temperature reported above 200°C, made it a model compound for developing lubricants and additives for polymers intended for high-temperature environments.
Flame Retardants: As part of the broader organophosphate class, it was investigated for its flame retardant properties. The phosphorus content contributes to char formation in the solid phase of a burning material, creating an insulating layer.
While these areas of application were identified, specific, large-scale industrial milestones for this compound are not as well-documented as those for its less hindered and more reactive isomer, tri-n-butyl phosphate (TBP). The very stability that makes it academically interesting may have limited its cost-effectiveness or performance in some commercial applications compared to other organophosphates. Its development has largely remained in the realm of specialized applications where its unique stability profile is paramount.
The distinct physicochemical properties of this compound compared to its widely used isomer, Tri-n-butyl phosphate (TBP), are highlighted in the table below.
| Property | This compound | Tri-n-butyl phosphate (TBP) |
|---|---|---|
| Physical State | Crystalline Solid | Colorless Liquid |
| Thermal Stability | Decomposes >200 °C | Thermally unstable, decomposes below boiling point (~254 °C) |
| Reactivity (Hydrolysis) | Low reactivity due to steric hindrance | Readily hydrolyzes in acidic, neutral, or alkaline solutions |
Paradigms Shifts in Research Focus Over Time
The research trajectory for this compound has undergone a logical evolution rather than dramatic paradigm shifts. The focus has gradually expanded from fundamental chemistry to more applied material science, driven by a deeper understanding of its unique molecular structure.
From Synthesis to Fundamental Properties: The initial paradigm was purely chemical, focusing on the challenges of synthesizing this sterically crowded molecule and characterizing its stability. The primary interest was in how the bulky tert-butyl groups created a chemically robust but less reactive phosphate ester compared to its linear counterparts. This phase established its identity as a highly stable organophosphate.
From Properties to Potential Applications: As its high thermal and hydrolytic stability became well-understood, the research focus shifted towards exploring its potential as a functional material. This marked a move from theoretical interest to applied science. Research began to frame this compound as a potential high-performance additive. Investigations into its utility as a flame retardant, a polymer stabilizer, and a high-temperature lubricant were characteristic of this period.
Exploration of Niche and Specialized Roles: More recently, the focus has moved toward leveraging its steric bulk in more nuanced applications. For example, in materials science, the "tunable bulkiness" of such compounds is a property of interest for influencing the coordination environment in metal-phosphine complexes. This represents a more sophisticated research paradigm where the molecule is not just a stable additive but a functional component whose physical structure can be exploited to control chemical processes at a molecular level.
Throughout its history, the core research interest in this compound has remained tethered to its steric hindrance. The evolution has been in how this defining feature is utilized, moving from simple characterization to the exploration of increasingly specialized and complex applications.
Influence of Regulatory Frameworks on Research Directions
The research direction of this compound has been indirectly influenced by broader regulatory actions concerning other chemical classes, particularly flame retardants.
The most significant regulatory driver for the organophosphate chemical class was the restriction and phasing out of polybrominated diphenyl ethers (PBDEs) in the early 2000s. PBDEs were widely used flame retardants that came under intense scrutiny due to their environmental persistence and bioaccumulation. As regulations, such as the Stockholm Convention on Persistent Organic Pollutants, limited the use of PBDEs, a significant demand was created for alternative flame retardants.
This regulatory shift spurred increased research and commercial interest in organophosphate flame retardants (OPFRs) as viable replacements. As a member of the OPFR family, this compound was positioned within this group of alternatives. The demand for safer, non-brominated flame retardants provided a new context and potential market for the entire class of organophosphates.
However, while these regulations broadly boosted the profile of OPFRs, the extent to which they directly accelerated research specifically on this compound is not well-documented. Much of the commercial and research focus shifted to other, more widely produced OPFRs. Subsequently, as some of these high-volume OPFRs also came under regulatory pressure due to their own potential health risks, the landscape for flame retardants has continued to evolve. To date, there is no evidence of major regulatory frameworks specifically targeting this compound that would have significantly altered its research trajectory. Its development has therefore been more influenced by the general market opportunities created by regulations on other chemicals rather than by direct regulatory action on the compound itself.
Future Research Directions and Emerging Challenges in Tri Tert Butylphosphate Studies
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of sustainable chemical manufacturing has spurred research into greener synthetic pathways for Tri-tert-butylphosphate. Traditional methods, while effective, often involve reagents and conditions that are not environmentally benign. Future research is pivoting towards processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Catalyst-Free and Solvent-Free Synthesis: Inspired by green chemistry principles applied to other organophosphorus compounds, researchers are exploring catalyst-free and solvent-free reactions. rsc.org These methods, if successfully adapted for this compound, would significantly reduce the environmental impact by eliminating the need for potentially hazardous catalysts and organic solvents. rsc.org
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation is a promising avenue for accelerating reaction times and improving energy efficiency in chemical synthesis. rsc.org Investigating these techniques for the production of this compound could lead to more sustainable and economically viable manufacturing processes. rsc.org
Bio-based Feedstocks: A long-term goal is the utilization of bio-based starting materials to replace petroleum-derived precursors. Research into converting biomass into the necessary building blocks for this compound synthesis is a critical step towards a truly sustainable production model.
| Synthesis Approach | Potential Sustainability Benefits | Research Focus |
| Catalyst-Free Methods | Reduction of catalyst-related waste and toxicity. | Investigating reaction mechanisms and conditions that favor direct reaction without a catalyst. |
| Solvent-Free Conditions | Elimination of volatile organic compounds (VOCs) and associated environmental and health risks. | Exploring neat reaction mixtures and alternative energy inputs to facilitate the reaction. |
| Microwave-Assisted Synthesis | Faster reaction rates, reduced energy consumption, and often higher yields. | Optimization of microwave parameters (power, temperature, time) for the synthesis of this compound. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Studying the effect of ultrasonic frequency and power on the synthesis process. |
Exploration of New Catalytic and Extraction Applications
While the closely related compound, tri-tert-butylphosphine (B79228), is a well-established and highly effective ligand in transition metal catalysis, the direct catalytic applications of this compound are less explored. mit.edunih.gov The steric bulk of the tert-butyl groups, which defines much of its chemical character, could be leveraged in novel catalytic systems. chemicalbook.com
Future research directions in this area include:
Sterically-Driven Catalysis: The significant steric hindrance around the phosphorus atom could be exploited to control the selectivity of catalytic reactions. chemicalbook.com Research could focus on designing catalytic cycles where the bulky nature of this compound dictates the stereochemical outcome or regioselectivity of a reaction.
Phase-Transfer Catalysis: The lipophilic nature of this compound suggests potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
Extraction of Specific Metal Ions: Building on the known extraction capabilities of other organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP) for rare earth metals and actinides, research into the selective extraction properties of this compound is warranted. whiterose.ac.ukwho.int Its unique steric profile might offer different selectivities for certain metal ions.
| Application Area | Research Objective | Potential Advantage of this compound |
| Homogeneous Catalysis | To develop new catalysts with unique selectivity. | The steric bulk could influence substrate approach and product formation. |
| Phase-Transfer Catalysis | To facilitate reactions between reactants in different phases. | Its solubility properties may enhance the transfer of reactants across phase boundaries. |
| Solvent Extraction | To selectively separate valuable or hazardous metal ions. | The specific geometry and electronic properties may lead to novel extraction selectivities compared to existing extractants. |
Advanced Understanding of Mechanistic Pathways
A thorough comprehension of the reaction mechanisms of this compound is fundamental to controlling its reactivity and designing new applications. Due to its sterically hindered structure, it often exhibits reaction pathways that differ from less bulky phosphate esters.
Future research will likely focus on:
Computational Modeling: Advanced computational chemistry techniques, such as density functional theory (DFT), can provide deep insights into the transition states and intermediates of reactions involving this compound. This can help in elucidating complex reaction mechanisms and predicting reactivity.
Kinetic Studies: Detailed kinetic studies under various conditions (temperature, pressure, solvent) are necessary to quantify the effects of steric hindrance on reaction rates and to develop predictive models for its chemical behavior.
In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reactive intermediates and provide real-time information about the progression of a reaction.
The hydrolysis of this compound serves as a key example of its distinct mechanistic behavior. In acidic solutions, it undergoes a unimolecular solvolysis (SN1) mechanism, where the departure of a stable tert-butyl carbocation is the rate-determining step. This is a direct consequence of the steric protection afforded by the tert-butyl groups.
Integration with Green Chemistry and Sustainable Engineering Principles
The principles of green chemistry and sustainable engineering provide a framework for the environmentally responsible design and use of chemical products. The future of this compound research and application is intrinsically linked to its alignment with these principles.
Key considerations for future work include:
Life Cycle Assessment (LCA): A comprehensive LCA of this compound, from its synthesis to its end-of-life, is crucial for identifying environmental hotspots and opportunities for improvement.
Biodegradability and Ecotoxicity Studies: Designing and synthesizing biodegradable analogues of this compound that retain their desired functional properties but break down into harmless substances in the environment is a significant challenge. Further research into its ecotoxicity is also needed.
Design for Degradation: Incorporating features into the molecular structure of this compound that facilitate its degradation after its intended use is a key principle of sustainable design.
A related compound, Triethyl phosphate (TEP), has been explored as a green solvent in solid-phase peptide synthesis due to its low toxicity and degradation into innocuous products. tandfonline.com This highlights the potential for designing organophosphate esters with improved environmental profiles. tandfonline.com
Role in Emerging Technologies (e.g., nanotechnology, circular economy)
The unique properties of this compound could be harnessed in a variety of emerging technologies. While direct applications are still in their infancy, the broader context of phosphorus chemistry suggests several promising avenues.
Nanotechnology: The potential use of this compound as a capping agent or stabilizer for nanoparticles is an area ripe for exploration. Its bulky nature could provide a robust steric barrier, preventing agglomeration and controlling the growth of nanomaterials.
Circular Economy: Phosphorus is a critical and finite resource, making its recovery and recycling a cornerstone of a circular economy. mdpi.comeuropeanbusinessreview.comktu.ltnutriman.netcore.ac.uk Research is needed to explore how this compound and other organophosphorus compounds can be designed for recovery and reuse, or how they can be used in processes that facilitate the recycling of other materials. This includes developing methods to recover phosphorus from waste streams containing these compounds. nutriman.net
Addressing Gaps in Environmental Behavior Prediction
Accurately predicting the environmental fate and transport of this compound is essential for assessing its potential environmental risks. While general models for organophosphate esters exist, the unique steric hindrance of this compound presents specific challenges.
Future research should focus on:
Advanced Fate and Transport Models: Developing and validating environmental models that specifically account for the physicochemical properties of sterically hindered organophosphate esters is crucial. These models should consider partitioning between air, water, soil, and sediment, as well as long-range transport potential. ifremer.fr
Understanding Transformation Products: Identifying and characterizing the degradation products of this compound under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) is necessary for a complete environmental risk assessment. researchgate.net
Ecotoxicological Data for Hindered OPEs: There is a need for more ecotoxicological data on sterically hindered organophosphate esters to understand their potential impact on various organisms and ecosystems. nih.govnih.govcopernicus.orgresearchgate.net
The table below summarizes some of the key challenges and future research directions in predicting the environmental behavior of this compound.
| Challenge | Future Research Direction | Rationale |
| Limited data on environmental concentrations | Targeted monitoring studies in various environmental compartments (air, water, sediment, biota). | To establish baseline levels and identify potential sources of contamination. |
| Uncertainty in degradation pathways | Laboratory and field studies on hydrolysis, photolysis, and biodegradation rates and products. | To improve the accuracy of environmental fate models. |
| Lack of specific ecotoxicity data | Standardized ecotoxicity testing on a range of relevant organisms. | To assess the potential risks to ecosystem health. |
| Modeling long-range transport | Development of atmospheric and oceanic transport models tailored for sterically hindered compounds. | To predict its potential for global distribution. |
Conclusion and Outlook for Tri Tert Butylphosphate Research
Summary of Key Academic Contributions
Academic research on Tri-tert-butylphosphate has made significant contributions to our understanding of steric effects in chemical reactions and has provided a valuable model for the development of thermally stable materials. The interest in such sterically hindered phosphates was initially driven by mid-20th-century industrial demands for new flame retardants and lubricant additives capable of withstanding high temperatures. This industrial impetus paved the way for deeper academic exploration.
A primary academic contribution lies in the field of mechanistic chemistry . The significant steric crowding around the central phosphorus atom in this compound makes it highly resistant to nucleophilic attack. This property has allowed researchers to probe the limits of reaction mechanisms and the role of steric control in chemical transformations. For instance, its rate of hydrolysis is significantly slower compared to less hindered analogues like tri-n-butyl phosphate (B84403) (TBP). The study of its hydrolysis has provided insights into unimolecular solvolysis (SN1) mechanisms, as the bulky tert-butyl groups protect the P-O-C bonds and favor the departure of a stable tert-butyl carbocation.
Another key area of academic significance is in materials science . The high thermal stability of this compound, with a decomposition temperature reported to be above 200°C, makes it a model compound for developing materials that can perform under extreme conditions. This contrasts with its linear isomer, TBP, which begins to decompose at lower temperatures. This stability is attributed to the steric protection afforded by the tert-butyl groups.
In coordination chemistry , while less studied than its phosphine (B1218219) counterpart (tri-tert-butylphosphine), this compound has been investigated for its properties as a ligand in metal ion complexation. Its bulky nature influences its coordination behavior, which is fundamental to processes like the separation of metal ions in solvent extraction. Studies have explored the thermodynamics of complexation, particularly in the context of separating lanthanides and actinides, which is crucial for nuclear fuel reprocessing. The steric hindrance impacts the formation and stability of metal complexes, offering a tool to modulate selectivity in extraction processes.
The synthesis of this compound and its analogues has also been a field of academic interest. The challenges associated with introducing three bulky tert-butyl groups around the phosphate core have led to the development and refinement of synthetic methodologies in organophosphorus chemistry.
Table 1: Key Properties and Research Highlights of this compound
| Property | Observation | Academic Significance |
|---|---|---|
| Structure | Three bulky tert-butyl groups creating significant steric hindrance around the phosphorus atom. | Provides a model system for studying the influence of steric effects on chemical reactivity and stability. |
| Thermal Stability | High decomposition temperature (above 200°C). | A model for developing high-temperature lubricants, flame retardants, and polymer stabilizers. |
| Chemical Reactivity | Resistant to nucleophilic attack; undergoes slow hydrolysis via an SN1 mechanism. | Elucidates reaction mechanisms and the principles of steric control in chemical transformations. |
| Coordination | Forms metal complexes with distinct thermodynamic properties due to steric bulk. | Explores selective metal ion extraction and separation in hydrometallurgical processes. |
Remaining Fundamental Questions and Future Prospects
Despite the knowledge accrued, several fundamental questions regarding this compound remain, and new research avenues are emerging. These point toward a promising future for the continued study of this and other sterically hindered organophosphates.
One of the primary areas for future research is the elucidation of complex reaction dynamics . While the general hydrolytic stability is well-documented, the detailed kinetics and mechanisms under a wider range of conditions (e.g., in multiphase systems, under irradiation, or in the presence of various catalysts) are not fully understood. For example, discrepancies in its degradation in nitric acid solutions highlight the complexity that needs further investigation. Advanced computational studies, such as Density Functional Theory (DFT), could provide deeper insights into reaction pathways and transition states, complementing experimental work. Such computational approaches have been successfully applied to understand the extraction behavior of the related TBP molecule and could be leveraged for this compound.
The potential of this compound and its derivatives in advanced materials science is far from fully exploited. While its thermal stability is known, its incorporation into novel polymer architectures and composites is an area with significant potential. Future research could focus on synthesizing polymers with this compound moieties to create materials with enhanced thermal resistance and flame retardancy. Furthermore, exploring its properties as a non-migrating plasticizer or a stabilizer in advanced engineering plastics remains a viable research direction. The structural effects of bulky substituents on the properties of phosphoric esters suggest that tailored molecules could be designed for specific applications, such as in the development of new coating materials or release agents.
In the realm of coordination chemistry and catalysis , there are opportunities to explore the use of this compound as a ligand in homogeneous and heterogeneous catalysis. While tri-tert-butylphosphine (B79228) is a well-established ligand, the corresponding phosphate's electronic properties and steric profile could offer unique reactivity or selectivity in certain catalytic cycles. Investigating its role in modulating the activity of metal centers in reactions such as cross-coupling or polymerization could uncover new catalytic systems.
Finally, the development of greener and more efficient synthetic routes to this compound and other sterically hindered organophosphorus compounds is a crucial future prospect. Current methods can be energy-intensive and may not align with the principles of sustainable chemistry. Research into novel catalytic methods for the formation of P-O-C bonds with bulky groups could lead to more environmentally benign and economically viable production processes. This aligns with a broader trend in organophosphorus chemistry to move away from hazardous intermediates and energy-costly processes.
Table 2: Future Research Directions for this compound
| Research Area | Fundamental Questions & Prospects |
|---|
| Mechanistic Chemistry | - Detailed kinetic and mechanistic studies under diverse conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying tri-tert-butylphosphate, and how can impurities be minimized during preparation?
- Methodological Answer : this compound synthesis typically involves esterification of phosphoric acid with tert-butanol under controlled acidic or anhydrous conditions. Purification is achieved via fractional distillation or recrystallization to remove unreacted precursors and byproducts like di-tert-butyl phosphate. Impurity profiles should be monitored using HPLC or GC-MS, with reference to spectral libraries (e.g., PubChem, NIST Chemistry WebBook) for structural confirmation .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming ester group connectivity and tertiary-butyl substitution patterns. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies phosphate ester bonds. Cross-referencing with databases like NIST ensures reproducibility .
Q. How does this compound’s stability vary under different experimental conditions (e.g., temperature, pH)?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition thresholds, while hydrolytic stability is assessed via accelerated aging in buffered solutions (pH 2–12). Kinetic studies using ³¹P NMR track phosphate bond cleavage. This compound exhibits greater thermal stability than aryl phosphates but is susceptible to hydrolysis under strongly acidic or alkaline conditions .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions, and how do steric effects influence its behavior?
- Methodological Answer : The bulky tert-butyl groups impose steric hindrance, slowing nucleophilic attack at the phosphorus center. Reaction mechanisms can be probed via isotopic labeling (e.g., ¹⁸O tracing) and computational modeling (DFT). Comparative studies with less hindered analogs (e.g., trimethyl phosphate) clarify steric vs. electronic contributions .
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound across studies?
- Methodological Answer : Discrepancies arise from variations in solvent polarity, ionic strength, and trace catalyst presence. Standardized protocols (e.g., ASTM methods) and controlled replicate experiments are essential. Data reconciliation should employ meta-analysis frameworks, emphasizing conditions like temperature gradients and solvent purity .
Q. What methodologies are recommended for ecotoxicological profiling of this compound, particularly its persistence and bioaccumulation potential?
- Methodological Answer : OECD Test Guidelines (e.g., OECD 301 for biodegradation) assess environmental persistence. Bioaccumulation factors (BCF) are determined via aquatic exposure models (e.g., zebrafish assays), while LC-MS/MS quantifies metabolite formation. Comparative toxicokinetic studies with structurally related phosphates (e.g., triphenyl phosphate) contextualize risks .
Methodological Resources
- Spectral Data : NIST Chemistry WebBook and PubChem provide validated NMR, MS, and IR spectra for benchmarking .
- Reaction Monitoring : Use ³¹P NMR for real-time tracking of hydrolysis kinetics .
- Environmental Testing : Leverage EPA DSSTox and OECD guidelines for standardized ecotoxicological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
